molecular formula C14H14BrN B7972179 (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine

Cat. No.: B7972179
M. Wt: 276.17 g/mol
InChI Key: PSVLYSBUUOOZRB-UHFFFAOYSA-N
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Description

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine is a chemical compound characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a cyclopropyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine typically involves the bromination of naphthalene followed by the introduction of a cyclopropyl-amine group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl-amine group can be introduced through a nucleophilic substitution reaction using cyclopropylamine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl-amine group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine
  • (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine
  • (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

(6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl-amine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(6-bromonaphthalen-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c15-13-4-3-11-7-10(1-2-12(11)8-13)9-16-14-5-6-14/h1-4,7-8,14,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVLYSBUUOOZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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